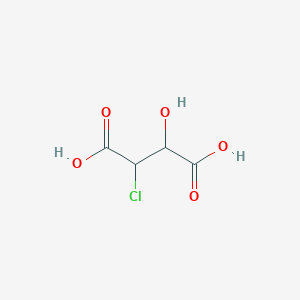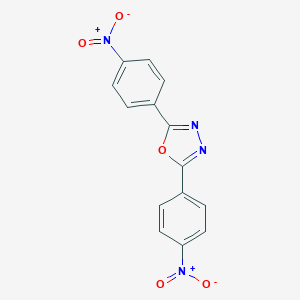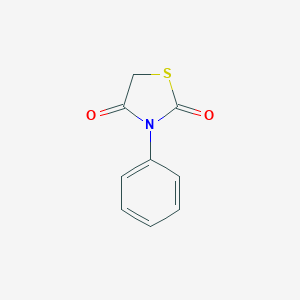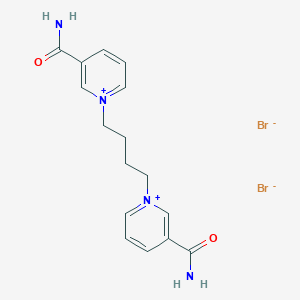
Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide) is a chemical compound that has been extensively studied for its potential applications in various fields. It is commonly referred to as "TMTD" and is a white crystalline powder that is soluble in water and ethanol. In
Wirkmechanismus
The mechanism of action of TMTD is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA and RNA synthesis. TMTD has also been shown to disrupt the cell membrane, leading to cell death.
Biochemische Und Physiologische Effekte
TMTD has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor growth, the inhibition of microbial growth, and the disruption of cell membrane integrity. TMTD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TMTD is that it is relatively easy to synthesize and is readily available. However, TMTD can be toxic and must be handled with care. In addition, TMTD can be difficult to work with due to its low solubility in many solvents.
Zukünftige Richtungen
There are several potential future directions for research on TMTD. One area of interest is the development of new antitumor and antimicrobial agents based on the structure of TMTD. Another area of interest is the development of new materials and composites based on TMTD. Finally, further research is needed to fully understand the mechanism of action of TMTD and its potential applications in medicine and agriculture.
Synthesemethoden
TMTD can be synthesized by reacting 1,1'-tetramethylenebis(3-aminopyridinium) dibromide with urea in the presence of a base. The reaction takes place in water and the product is obtained by filtration and drying. The yield of the reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
TMTD has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, TMTD has been investigated for its antitumor and antimicrobial properties. In agriculture, TMTD has been studied for its potential use as a pesticide. In materials science, TMTD has been explored for its use in the synthesis of various polymers and composites.
Eigenschaften
CAS-Nummer |
19293-85-7 |
|---|---|
Produktname |
Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide |
Molekularformel |
C16H20Br2N4O2 |
Molekulargewicht |
460.2 g/mol |
IUPAC-Name |
1-[4-(3-carbamoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-3-carboxamide;dibromide |
InChI |
InChI=1S/C16H18N4O2.2BrH/c17-15(21)13-5-3-9-19(11-13)7-1-2-8-20-10-4-6-14(12-20)16(18)22;;/h3-6,9-12H,1-2,7-8H2,(H2-2,17,18,21,22);2*1H |
InChI-Schlüssel |
BBVWQBFYOIYIKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
Kanonische SMILES |
C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
Synonyme |
1-[4-(5-carbamoylpyridin-1-yl)butyl]pyridine-5-carboxamide dibromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



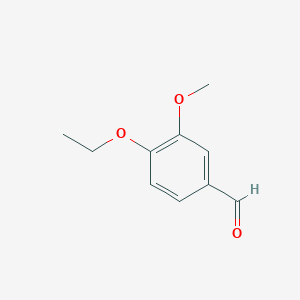
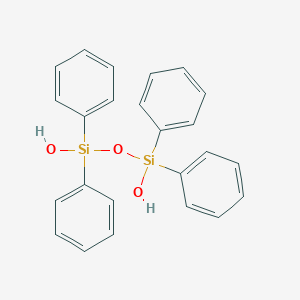
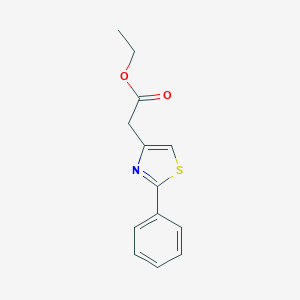
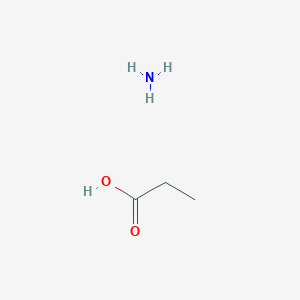
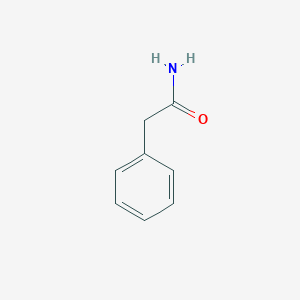
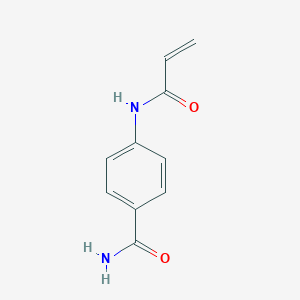
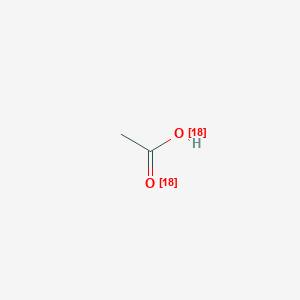
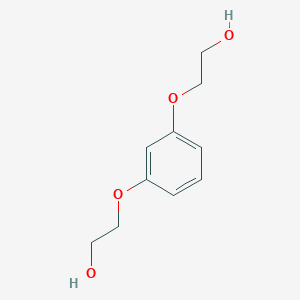
![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
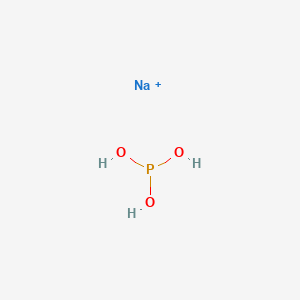
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)
